
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid is a polycyclic carboxamide compound known for its cytotoxic properties. It has been studied for its potential use in the treatment and prophylaxis of cellular proliferative disorders, such as cancer .
Vorbereitungsmethoden
The synthesis of 4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid involves several steps. The synthetic route typically includes the formation of the polycyclic chromophore structure, followed by the introduction of the butyl and methylanilino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polycyclic carboxamides. In biology and medicine, its cytotoxic properties make it a candidate for anticancer drug development. Industrial applications may include its use in the synthesis of other complex organic molecules .
Wirkmechanismus
The mechanism of action of 4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound likely interferes with DNA replication and repair processes, causing cell death. The specific molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid can be compared to other polycyclic carboxamide compounds, such as benzoisoquinolinediones, acridine-4-carboxamides, and anthraquinones. These compounds also exhibit cytotoxic properties and are studied for their potential use as anticancer agents. The uniqueness of this compound lies in its specific chemical structure and the presence of the butyl and methylanilino groups, which may contribute to its distinct biological activity .
Eigenschaften
CAS-Nummer |
63320-89-8 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-(2-butyl-6-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H19NO3/c1-3-4-7-12-8-5-6-11(2)15(12)16-13(17)9-10-14(18)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
RYMMPKDJILQOLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC(=C1NC(=O)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)
![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
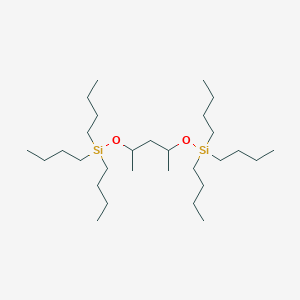
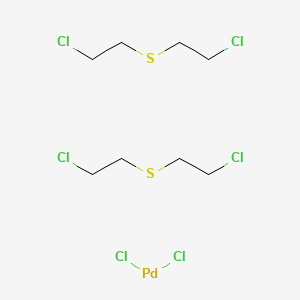
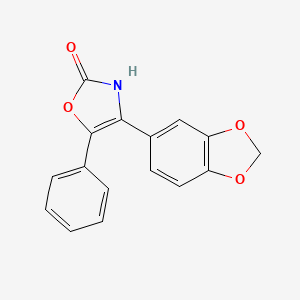
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)

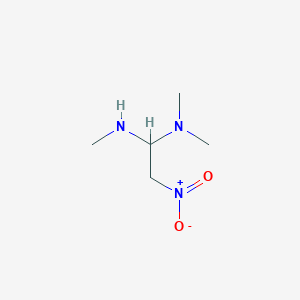
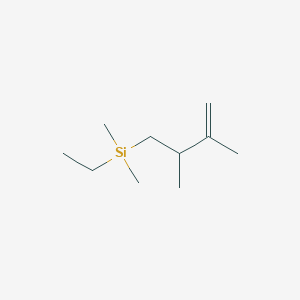
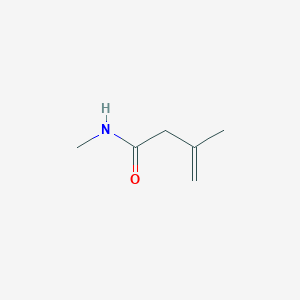
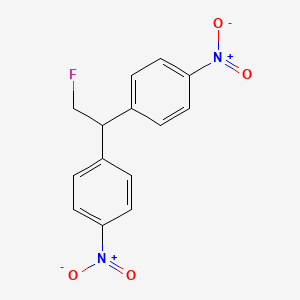
![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
